molecular formula C15H20F2N2O3S B2365408 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448052-38-7

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2365408
CAS No.: 1448052-38-7
M. Wt: 346.39
InChI Key: HCQFWLQJVPJVEF-UHFFFAOYSA-N
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Description

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a difluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Difluorophenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using a difluorophenyl sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate amine and a haloalkane.

    Coupling of the Piperidine and Pyrrolidine Rings: The final step involves coupling the piperidine and pyrrolidine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biology: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Industry: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-ol
  • 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-one

Uniqueness

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl sulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrrolidine moiety, and a difluorophenyl sulfonyl group. These structural components are crucial for its biological activity, influencing its interaction with molecular targets.

Molecular Formula: C17H22F2N2O2S
Molecular Weight: 352.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate the activity of serotonin receptors and other neurotransmitter systems, which could have implications for treating neurological disorders.

Antiviral Activity

Research indicates that compounds structurally similar to this compound have shown antiviral properties. For instance, derivatives containing piperidine rings have been evaluated for their efficacy against HIV and other viral infections. Studies have demonstrated moderate to significant antiviral activity, suggesting that this compound could be explored further in antiviral drug development .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that similar piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values comparable to established drugs like Olaparib in breast cancer models .

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with this compound:

Study Findings Reference
Antiviral ScreeningModerate protection against CVB-2 and HSV-1
Cytotoxicity AssaysIC50 values comparable to Olaparib in MCF-7 cells
Mechanistic InsightsInteraction with serotonin receptors suggested modulation of neurotransmission

Toxicity and Pharmacokinetics

Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary data indicate low cytotoxicity in cell culture models, making it an attractive candidate for further pharmacological studies .

Properties

IUPAC Name

1-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c16-13-2-1-3-14(17)15(13)23(21,22)19-8-4-11(5-9-19)18-7-6-12(20)10-18/h1-3,11-12,20H,4-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQFWLQJVPJVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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